Beauvericin A

Vue d'ensemble

Description

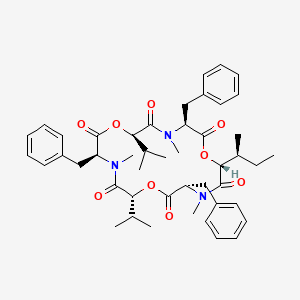

La Beauvericine A est une mycotoxine hexadepsipeptide cyclique produite par divers champignons, notamment Beauveria bassiana et plusieurs espèces de Fusarium . Elle appartient à la famille des antibiotiques enniatines et est connue pour ses activités insecticides, antimicrobiennes, antivirales et cytotoxiques . La Beauvericine A contient trois résidus de D-hydroxyisovaléryl et trois résidus de N-méthylphénylalanine dans une séquence alternée .

Mécanisme D'action

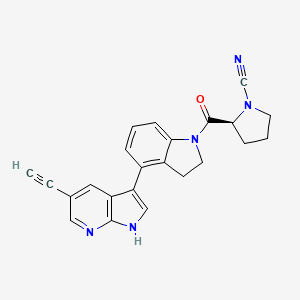

Beauvericin A, also known as (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, is a cyclic hexadepsipeptide mycotoxin produced by many fungi . This compound has been found to have a variety of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic activities .

Target of Action

The primary targets of this compound are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It has exhibited effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria . Importantly, this compound exhibits an effective capacity to inhibit the human immunodeficiency virus type-1 integrase .

Mode of Action

This compound induces movement of extracellular Ca2+ into the cytosol, which leads to an increased intracellular Ca2+ level . The “unknown signal system” is activated by a high level of Ca2+ and results in the release of Cyt c from the mitochondria . Finally, the caspase that is activated by Cyt c triggers apoptosis .

Biochemical Pathways

This compound performs its anticancer effect due to the induced cancer cell apoptosis via a reactive oxygen species-dependent pathway . Moreover, this compound increases the intracellular Ca2+ levels and subsequently regulates the activity of a series of signaling pathways including MAPK, JAK/STAT, and NF-κB, and finally causes cancer cell apoptosis .

Pharmacokinetics

This compound is metabolically stable in the liver microsomes and hepatocytes of humans and rats . It is a strong inhibitor of midazolam 1′-hydroxylase (cyp3a4) and mephenytoin 4′-hydroxylase (cyp2c19) activities in human liver microsomes . The protein binding fraction values of this compound are >90% and the half-life (T1/2) values of this compound are approximately 5 h in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells . This is achieved through the increase of intracellular Ca2+ levels, which activates a series of signaling pathways and ultimately triggers apoptosis .

Analyse Biochimique

Biochemical Properties

Beauvericin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to increase oxidative stress, which can induce cell apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase the intracellular Ca 2+ levels and induce cancer cell death through oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les premières synthèses totales de la Beauvericine A et de l'allo-Beauvericine A ont été réalisées en reliant et en cyclisant la N-méthyl-L-phénylalanine, l'acide (2R)-hydroxyvalérique et l'acide (2R,3S)- ou (2R,3R)-2-hydroxy-2-méthylpentanoïque . La structure de la Beauvericine A synthétique a été confirmée par analyse cristallographique aux rayons X .

Méthodes de production industrielle

La Beauvericine A est généralement produite par des procédés de fermentation impliquant des champignons tels que Beauveria bassiana et des espèces de Fusarium . La biosynthèse de la Beauvericine A est catalysée par la Beauvericine synthétase par un mécanisme non ribosomique, à base de thiol .

Analyse Des Réactions Chimiques

Types de réactions

La Beauvericine A subit diverses réactions chimiques, notamment :

Oxydation : La Beauvericine A peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la Beauvericine A.

Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction et du produit souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la Beauvericine A avec des activités biologiques modifiées.

Applications de la recherche scientifique

La Beauvericine A a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Étudiée pour ses activités insecticides, antimicrobiennes et antivirales.

Médecine : Explorée comme agent anticancéreux potentiel en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Industrie : Considérée comme un agent potentiel pour les pesticides et les médicaments.

Mécanisme d'action

La Beauvericine A exerce ses effets en augmentant la perméabilité ionique dans les membranes biologiques, en formant des complexes avec des cations essentiels et en affectant l'homéostasie ionique . Sa capacité de complexation ionique lui permet de transporter les ions de métaux alcalino-terreux et de métaux alcalins à travers les membranes cellulaires . La Beauvericine A peut induire l'apoptose des cellules cancéreuses via une voie dépendante des espèces réactives de l'oxygène et réguler diverses voies de signalisation, notamment MAPK, JAK/STAT et NF-κB .

Applications De Recherche Scientifique

Beauvericin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic hexadepsipeptides and their chemical properties.

Biology: Investigated for its insecticidal, antimicrobial, and antiviral activities.

Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Considered a potential agent for pesticides and medicines.

Comparaison Avec Des Composés Similaires

La Beauvericine A est structurellement similaire à d'autres enniatines, telles que l'enniatine B et l'enniatine C, qui sont également produites par des espèces de Fusarium . La Beauvericine A diffère par la nature de l'acide N-méthylaminé, ce qui conduit à des bioactivités distinctes . D'autres composés similaires comprennent la valinomycine, la moniliformine, la buténolide, la fumonisine et la citréoviridine .

La Beauvericine A se distingue par sa combinaison unique d'activités insecticides, antimicrobiennes, antivirales et cytotoxiques, ce qui en fait un composé polyvalent pour diverses applications de recherche scientifique .

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUGYVKOYKGIRB-PGVJVUNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

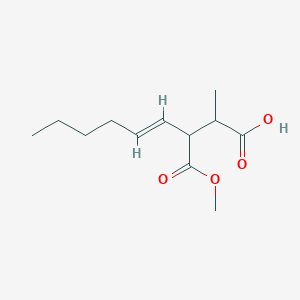

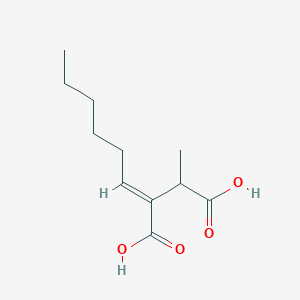

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ketone](/img/structure/B3025702.png)

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)